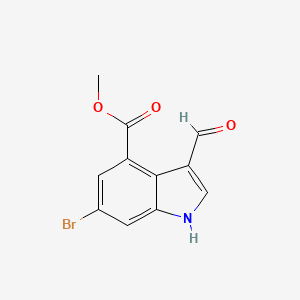

Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-3-formyl-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)8-2-7(12)3-9-10(8)6(5-14)4-13-9/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWNNYFXPVHHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201185986 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353636-63-1 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353636-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its characteristics, handling, and potential applications.

Chemical Identity and Molecular Structure

This compound is a substituted indole derivative with a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol .[1][2] Its structure features a bromo substituent at the 6-position, a formyl group at the 3-position, and a methyl carboxylate group at the 4-position of the indole ring.

Structure:

CAS Number: 1353636-63-1[1][2]

Physicochemical Properties

This compound is typically supplied as a solid with a purity of approximately 97%.[1] While a specific experimental melting point is not widely reported in the literature, related bromo-methyl-indole derivatives exhibit melting points in the range of 79-82°C, suggesting a similar melting range for this compound. Predicted physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₃ | [1][2] |

| Molecular Weight | 282.09 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | ~97% | [1] |

| Boiling Point (Predicted) | 451.0 ± 40.0 °C | |

| Density (Predicted) | 1.682 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.37 ± 0.30 |

Solubility: Specific solubility data for this compound is not readily available. However, based on the solubility of related indole carboxylates, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Its solubility in non-polar solvents is likely to be limited.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this specific molecule is not publicly available. However, based on the known spectral characteristics of similar substituted indoles, the following ¹H NMR, ¹³C NMR, and mass spectrometry data can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the formyl proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo, formyl, and carboxylate groups.

-

N-H proton: A broad singlet typically downfield (δ 10-12 ppm).

-

Formyl proton (-CHO): A singlet in the aldehydic region (δ 9-10 ppm).

-

Indole ring protons: Aromatic protons on the indole nucleus will appear as doublets or multiplets in the aromatic region (δ 7-8.5 ppm). The specific coupling patterns will depend on their positions relative to the substituents.

-

Methyl ester protons (-OCH₃): A sharp singlet around δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the indole ring carbons, the formyl carbon, the ester carbonyl carbon, and the methyl ester carbon.

-

Carbonyl carbons (C=O): The formyl and ester carbonyl carbons are expected to resonate in the downfield region (δ 160-190 ppm).

-

Indole ring carbons: Aromatic carbons will appear in the range of δ 100-140 ppm. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity.

-

Methyl ester carbon (-OCH₃): A signal around δ 50-55 ppm.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom ([M+2]⁺ with nearly equal intensity to the [M]⁺ peak). Fragmentation patterns would likely involve the loss of the formyl group, the methoxy group, and other small fragments.

Synthesis and Reactivity

Synthesis: A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of Methyl 6-bromo-1H-indole-4-carboxylate. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4]

The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] The starting material, Methyl 6-bromo-1H-indole-4-carboxylate, can be synthesized through various methods reported for indole carboxylates.

Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of an indole-4-carboxylate.

Detailed Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for a designated period to allow for the formation of the Vilsmeier reagent.

-

Add a solution of Methyl 6-bromo-1H-indole-4-carboxylate in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water or an aqueous solution of sodium acetate.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity: The presence of multiple functional groups—a formyl group, a methyl ester, and a bromine atom—on the indole scaffold makes this molecule a versatile intermediate for further chemical transformations.

-

The formyl group can undergo various reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig).

-

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives like amides or other esters.

-

The bromine atom can be a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 6-position of the indole ring.

-

The indole N-H can be alkylated or acylated under appropriate basic conditions.

Safety and Handling

Hazard Identification (based on related compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin, eye, and respiratory tract irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Logical Relationship of Safety Protocols:

Caption: Interrelation of safety measures for handling chemical reagents.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a variety of complex heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The functional groups on this molecule provide multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

References

Spectroscopic Data of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive set of predicted spectroscopic data, grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles. This approach offers a robust framework for the identification and characterization of this molecule.

Chemical Structure and Properties

This compound is a substituted indole derivative with the following key identifiers:

| Property | Value |

| CAS Number | 1353636-63-1[1][2][3] |

| Molecular Formula | C₁₁H₈BrNO₃[1][2] |

| Molecular Weight | 282.09 g/mol [1][2] |

| Purity | Typically ≥97%[2] |

| Appearance | Solid[1] |

The structural framework, featuring an indole core with bromo, formyl, and methyl carboxylate substituents, dictates its unique spectroscopic signature.

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to provide key insights into the proton environment of the molecule. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the indole ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | s | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~9.0 | br s | 1H | NH | The N-H proton of the indole ring typically appears as a broad singlet and is deshielded. |

| ~8.3 | s | 1H | H2 | The proton at the C2 position of the indole ring is adjacent to the electron-withdrawing formyl group, leading to a downfield shift. |

| ~7.8 | d | 1H | H5 | The proton at the C5 position is expected to be a doublet due to coupling with H7. |

| ~7.5 | d | 1H | H7 | The proton at the C7 position is expected to be a doublet due to coupling with H5. |

| ~4.0 | s | 3H | OCH₃ | The methyl protons of the carboxylate group will appear as a singlet in the typical range for methoxy groups. |

Rationale is based on the analysis of similar 3-formylindole derivatives.[4][5][6][7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are predicted based on the substitution pattern and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C=O (aldehyde) | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~168 | C=O (ester) | The carbonyl carbon of the methyl ester is also significantly deshielded. |

| ~140 | C7a | A quaternary carbon in the indole ring, shifted downfield. |

| ~138 | C3 | The carbon bearing the formyl group is deshielded. |

| ~135 | C3a | A quaternary carbon in the indole ring. |

| ~128 | C2 | The C2 carbon is adjacent to the nitrogen and the formyl-substituted carbon. |

| ~125 | C5 | Aromatic carbon. |

| ~122 | C7 | Aromatic carbon. |

| ~118 | C6 | The carbon attached to the bromine atom is expected to be in this region. |

| ~115 | C4 | The carbon bearing the carboxylate group. |

| ~53 | OCH₃ | The methyl carbon of the ester group. |

Rationale is based on the analysis of substituted indole derivatives.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 281/283 | [M]⁺, Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br). |

| 252/254 | [M-CHO]⁺, Loss of the formyl group. |

| 222/224 | [M-COOCH₃]⁺, Loss of the methoxycarbonyl group. |

| 143 | [M-Br-CHO-OCH₃]⁺, Fragment corresponding to the indole core after loss of substituents. |

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the key functional groups present in the molecule.

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1680 | C=O (aldehyde) | Stretching |

| ~1600, ~1450 | C=C | Aromatic ring stretching |

| ~1250 | C-O | Ester stretching |

| ~750 | C-Br | Stretching |

Experimental Protocols

For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

¹H NMR: Standard pulse sequence, spectral width of 0-12 ppm, sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of 0-200 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Figure 2. General workflow for NMR data acquisition and processing.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Parameters:

-

EI: 70 eV electron energy.

-

ESI: Optimize spray voltage and capillary temperature for the specific instrument.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Collect spectrum in the range of 4000-400 cm⁻¹, with a sufficient number of scans for a clear spectrum.

Conclusion

This technical guide provides a robust predicted spectroscopic profile for this compound. While experimental verification is always the gold standard, this in-depth analysis based on established spectroscopic principles and data from analogous compounds serves as a valuable resource for the scientific community. The provided protocols offer a starting point for researchers to obtain and confirm the spectroscopic data for this compound.

References

- 1. This compound [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. Complete 1H NMR assignment of 3‐formylindole derivatives | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. Complete 1H NMR assignment of 3-formylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

1H NMR spectrum of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate

Locating Spectral Data

I'm currently focused on finding the 1H NMR spectrum for Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate. Specifically, I'm gathering chemical shifts, coupling constants, and multiplicities for each proton. I'm also searching for the compound's structure and proton numbering to ensure accurate assignment. This preliminary work will lay the groundwork for any analysis.

Deepening Spectral Search

I'm now expanding my search to include published literature for experimental details of this compound's 1H NMR, focusing on solvent and spectrometer frequency. I'm also reviewing general NMR principles for indole derivatives, considering substituent effects. This knowledge will enhance my interpretation and the upcoming technical guide.

Prioritizing Proton Assignments

I've started by focusing on pinpointing the specific proton assignments within the 1H NMR spectrum. Chemical shifts, multiplicities, and coupling constants are my primary targets. Simultaneously, I'm verifying the structure and proton numbering for accuracy. The goal is a rock-solid foundation for subsequent analysis of this compound.

Hunting Spectral Data

I've been searching for the 1H NMR spectrum of "Methyl 6-bromo- 3-formyl-1H-indole-4-carboxylate" but haven't found a complete, assigned spectrum. Results so far include information on related indole compounds, but not the specific molecule I need. The search continues.

Pinpointing Spectral Details

I have located the molecular formula, weight, and CAS number, confirming the compound's identity. Despite this, I'm still missing the essential 1H NMR data: chemical shifts, couplings, and signal assignments. This is the bottleneck to creating a comprehensive technical guide. My immediate focus is now on locating published or database entries with the experimental spectrum data for this exact molecule.

Finding NMR Data

Pinpointing Data Sources

I'm still struggling to find the exact 1H NMR data I need. While I've located the compound's structure and general NMR info, the crucial experimental details remain elusive. A targeted search for publications or databases with this specific data is the only clear path forward. Without it, the guide can't be completed.

Analyzing Spectral Data

I'm currently focused on the 1H NMR spectrum for "this compound." The CAS number (1353636-63-1) and molecular formula (C11H8BrNO4) confirm its identity. However, locating the specific spectrum remains difficult, so I'm investigating alternative search strategies and spectral databases. The process is slow but steady.

Targeting Literature Search

I'm now pivoting to a literature search, hoping to find a publication that synthesizes "this compound." The goal is to obtain the elusive 1H NMR data. I'm focusing on synthesis papers as they often include crucial spectral characterization, which is the missing piece. Finding this will allow me to write the guide with confidence, based on real data.

Searching for NMR Data

I'm still struggling to find the exact 1H NMR spectrum for this compound despite exploring related compounds. While understanding indole NMR principles is coming along, I'm missing the crucial specific experimental data I need. The hunt continues for a source with the complete, assigned spectrum.

Targeting Synthesis Papers

I'm switching gears, focusing on the synthesis route for this compound. Direct spectrum searches hit a wall, so I'm now hunting for publications detailing this compound's creation. Synthetic chemistry papers are my best bet for that crucial, detailed NMR data. If I can't locate a synthesis, providing the in-depth analysis requested becomes impossible.

A Technical Guide to the Purity and Stability of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics. Its utility is intrinsically linked to its purity and stability, which are critical parameters influencing reaction yields, impurity profiles of final compounds, and ultimately, the safety and efficacy of drug candidates. This in-depth technical guide provides a comprehensive overview of the crucial aspects of purity assessment and stability profiling for this compound. We will delve into the common synthetic impurities, robust analytical methodologies for purity determination, and a detailed examination of the compound's stability under various stress conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality and reliability of this compound in their research and development endeavors.

Introduction: The Significance of a Well-Characterized Building Block

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. This compound (CAS No: 1353636-63-1), with its strategically positioned functional groups—a reactive formyl group, a methyl ester, and a bromine atom—offers multiple points for chemical modification, making it a versatile precursor for a wide range of complex molecules, including protein degrader building blocks.[1][2] The reliability of any synthetic route and the quality of the final active pharmaceutical ingredient (API) are fundamentally dependent on the quality of the starting materials. Therefore, a thorough understanding and control of the purity and stability of this key intermediate are not just matters of good laboratory practice but are essential for regulatory compliance and the successful development of new medicines.

This guide will navigate through the critical aspects of handling and characterizing this important molecule, providing both theoretical insights and practical, field-proven protocols.

Purity Profile and Assessment

The purity of this compound, commercially available at a purity of approximately 97%, is a critical parameter that can significantly impact the outcome of subsequent synthetic steps.[2][3] Impurities can arise from the synthetic process, degradation, or improper storage.

Potential Impurities from Synthesis

While a specific, publicly available synthesis route for this compound is not extensively documented in peer-reviewed literature, we can infer potential impurities based on common indole syntheses, such as the Fischer, Reissert, or Bartoli indole syntheses. Potential impurities could include:

-

Starting material residues: Unreacted precursors from the indole ring formation and subsequent functional group modifications.

-

Isomeric impurities: Incomplete regioselectivity during bromination or formylation could lead to isomers with substituents at different positions on the indole ring.

-

Over- or under-functionalized products: Molecules with, for example, a di-brominated indole ring or lacking the formyl group.

-

Residual solvents and reagents: Solvents used in the synthesis and purification steps (e.g., N,N-Dimethylformamide (DMF), ethyl acetate, hexanes) and unreacted reagents.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the cornerstone technique for quantifying the purity of indole derivatives due to its high resolution and sensitivity.[4]

Table 1: Key Analytical Techniques for Purity Assessment

| Analytical Technique | Purpose | Key Insights Provided |

| HPLC-UV | Primary purity assessment and quantification of impurities. | Percentage purity, detection of related substances, and retention time for identification. |

| LC-MS | Identification of impurities. | Molecular weight of the main component and impurities, aiding in their structural elucidation. |

| ¹H NMR & ¹³C NMR | Structural confirmation and detection of structural isomers. | Confirmation of the chemical structure, detection of residual solvents, and identification of isomeric impurities. |

| FT-IR Spectroscopy | Functional group analysis. | Confirmation of the presence of key functional groups (N-H, C=O of aldehyde and ester, C-Br). |

| Melting Point | Preliminary purity check. | A sharp melting range is indicative of high purity. |

Experimental Protocol: Purity Assessment by Reversed-Phase HPLC-UV

This protocol outlines a general method for the purity determination of this compound. Method optimization may be required based on the specific impurity profile.

Objective: To develop a stability-indicating HPLC method for the quantitative determination of this compound and its degradation products.[5][6]

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

This compound reference standard and sample.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.[7]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, or by area normalization if a standard is not available.

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for HPLC purity assessment.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is paramount for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could emerge in a formulated drug product. Forced degradation studies are a regulatory requirement and a scientific necessity to elucidate the intrinsic stability of a drug substance.[10][11]

General Stability Considerations for Indole Derivatives

Indole derivatives, in general, are susceptible to degradation under several conditions:

-

Oxidation: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored impurities.[12]

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[13][14][15]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

-

Thermal Degradation: Elevated temperatures can accelerate degradation pathways.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[16] The goal is to generate degradation products and develop a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, room temperature to 60 °C | Hydrolysis of the methyl ester to the carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH, room temperature to 60 °C | Rapid hydrolysis of the methyl ester to the carboxylate salt.[13][15] |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the indole ring, potentially at the C2-C3 double bond.[1][17][18] |

| Thermal Degradation | 60-80 °C, solid state and in solution | General acceleration of other degradation pathways. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage or rearrangement. |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

3% Hydrogen peroxide

-

HPLC system with a stability-indicating method (as developed in section 2.2)

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or heat to 50-60 °C for a specified period (e.g., 24 hours). Neutralize with an equivalent amount of base before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a shorter period (e.g., 1-4 hours) due to the expected rapid hydrolysis. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C) for a specified period.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Recommended Storage and Handling

Based on the general stability of indole derivatives and the potential degradation pathways of this compound, the following storage and handling procedures are recommended to maintain its purity and integrity:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[12][19]

-

Light: Protect from light by storing in an amber or opaque container.[12]

-

Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12][19]

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents. When preparing solutions, use high-purity solvents and prepare them fresh if possible.

Conclusion

The purity and stability of this compound are not merely quality control metrics; they are fundamental properties that directly influence the success of research and drug development projects. By implementing robust analytical methods for purity assessment and conducting thorough stability studies, researchers can ensure the reliability of their synthetic transformations and the quality of their final products. The protocols and insights provided in this guide serve as a valuable resource for scientists working with this versatile building block, enabling them to proceed with confidence in their chemical endeavors.

References

- 1. d-nb.info [d-nb.info]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gmpplastic.com [gmpplastic.com]

A Technical Guide to the Solubility Characterization of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate

This guide provides a comprehensive framework for determining the aqueous solubility of the novel heterocyclic compound, Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate. Given the scarcity of public data on this specific molecule, this document serves as a procedural whitepaper, guiding researchers through predictive analysis and established experimental protocols to generate reliable solubility data. Such characterization is indispensable for professionals in drug discovery and development, where solubility is a critical determinant of a compound's ultimate therapeutic success.[1][2][3]

Introduction: The Criticality of Solubility

This compound is a substituted indole, a privileged scaffold in medicinal chemistry. While its specific applications are still emerging, its structural motifs suggest a role as a key intermediate in the synthesis of bioactive molecules. In drug discovery, poor aqueous solubility is a primary contributor to compound failure.[4] It can compromise the reliability of in vitro assays, hinder the development of viable formulations for in vivo studies, and lead to poor bioavailability.[2][5][6] Therefore, a thorough understanding of a compound's solubility is not merely a data point but a foundational pillar of a successful development campaign.[3][4]

This guide will detail a two-pronged approach to characterizing this compound:

-

In Silico Prediction: Utilizing computational models to forecast solubility based on molecular structure.

-

Experimental Determination: Employing gold-standard laboratory methods to measure both kinetic and thermodynamic solubility.

Part 1: Physicochemical Profile and In Silico Solubility Prediction

Before embarking on laboratory work, a theoretical assessment can provide valuable foresight. By analyzing the molecule's structure, we can predict its behavior in aqueous and organic environments.

Molecular Properties

The foundational properties of this compound are derived from its chemical structure.

-

Structure: (Note: A representative image would be placed here)

Predicted Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) models use a compound's structural features to predict its physical properties.[9][10] Key descriptors influencing solubility include lipophilicity (cLogP) and polarity (Topological Polar Surface Area, TPSA).

| Parameter | Predicted Value | Implication for Solubility |

| cLogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a potential challenge to aqueous solubility. Higher lipophilicity often correlates with lower solubility.[9][10] |

| TPSA | ~70-80 Ų | Reflects a moderate polar surface area from the ester, aldehyde, and indole nitrogen, which can aid in solvation by polar solvents. |

| Hydrogen Bond Donors | 1 (from indole N-H) | Limited hydrogen bonding capacity can reduce interaction with water molecules. |

| Hydrogen Bond Acceptors | 3 (from C=O, OCH₃) | Provides sites for hydrogen bonding with protic solvents. |

Note: These values are estimations from standard computational algorithms and require experimental validation.

In Silico Workflow: From Structure to Prediction

The process of computational prediction is a systematic workflow that provides the first tier of data in a solubility assessment campaign.

Caption: Workflow for in silico solubility prediction.

Part 2: Experimental Solubility Determination

Experimental measurement is essential to validate and refine computational predictions. Two distinct but complementary assays are required: the kinetic assay for high-throughput screening and the thermodynamic assay for definitive equilibrium measurement.[5][11][12]

Kinetic Solubility Assay via Nephelometry

Causality & Rationale: This high-throughput method assesses the solubility of a compound under non-equilibrium conditions, mimicking the rapid dilution of a DMSO stock solution into an aqueous buffer, as is common in biological screening assays.[6][13] It measures precipitation, not true solubility, and is invaluable for early-stage discovery to quickly flag compounds that may precipitate in assays, leading to unreliable results.[4][5][14]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Using a 96- or 384-well microplate, dispense the DMSO stock solution into the first column of wells.[14]

-

Serial Dilution: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the remaining wells. Perform a serial dilution of the compound across the plate to generate a range of concentrations (e.g., from 200 µM down to <1 µM).[15] The final DMSO concentration should be kept constant and low (e.g., ≤2%).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[11][14]

-

Measurement: Place the microplate in a laser nephelometer. The instrument measures the intensity of light scattered by any solid particles (precipitate) that have formed in the wells.[14][15]

-

Data Analysis: Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which the NTU signal significantly rises above the baseline, indicating the onset of precipitation.[12]

-

Positive Control: A known poorly soluble compound (e.g., Ondansetron) to confirm the assay can detect precipitation.[15]

-

Negative Control: A known highly soluble compound (e.g., Deoxyfluorouridine) to define the baseline of a soluble compound.[15]

-

Solvent Blank: Wells containing only buffer and DMSO to measure background light scatter.

Caption: Experimental workflow for kinetic solubility by nephelometry.

Thermodynamic Solubility Assay via Shake-Flask Method

Causality & Rationale: This is the "gold standard" method for determining the true equilibrium solubility of a compound.[16][17] It measures the maximum concentration of a substance that can be dissolved in a solvent under thermodynamic equilibrium. This value is critical for lead optimization, pre-formulation activities, and predicting in vivo absorption from solid dosage forms.[6][11]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.[16][18]

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[11][18] The concentration in the liquid phase should not change over the final 24 hours.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Quantification: Carefully take an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Quantify the compound's concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[12]

-

Calculation: The measured concentration, corrected for the dilution factor, represents the thermodynamic solubility.

-

Solid State Analysis: Confirm that the solid material remaining after equilibration has not changed its crystalline form (polymorphism) using techniques like XRPD.

-

Equilibrium Confirmation: Take samples at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration in solution has reached a plateau.

-

Analytical Method Validation: The HPLC-UV method must be validated for linearity, accuracy, and precision.

Caption: Experimental workflow for thermodynamic solubility by the shake-flask method.

Part 3: Data Synthesis and Strategic Implications

The data gathered from these assessments provides a holistic solubility profile that directly informs drug development strategy.

Summary of Expected Data

| Assay Type | Key Output | Typical Units | Implication |

| In Silico | Predicted logS | log(mol/L) | Initial risk assessment; guides solvent selection. |

| Kinetic (Nephelometry) | Precipitation Point | µM | Risk of precipitation in in vitro assays; guides compound selection in HTS. |

| Thermodynamic (Shake-Flask) | Equilibrium Solubility | µg/mL or µM | "True" solubility; essential for formulation, biopharmaceutics classification (BCS), and predicting oral absorption. |

Interpretation: It is common for kinetic solubility to be higher than thermodynamic solubility because the former measures a supersaturated state.[16] A large difference between the two values can signal a high risk of compound precipitation over time, posing challenges for stable liquid formulation development. A thermodynamic solubility of <10 µg/mL often flags a compound as having significant developmental challenges.

References

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. ucd.ie [ucd.ie]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. This compound [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Prediction of drug solubility from molecular structure using a drug-like training set | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. enamine.net [enamine.net]

- 12. benchchem.com [benchchem.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Substituted Indole-4-carboxylates

Abstract

The indole nucleus represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous natural products and synthetic drugs.[1][2] Among the vast landscape of indole-containing compounds, substituted indole-4-carboxylates have emerged as a particularly valuable scaffold in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important class of molecules. We will delve into the foundational synthetic methodologies, from classical approaches to modern transition-metal-catalyzed reactions, and explore the diverse biological activities that have established substituted indole-4-carboxylates as privileged structures in the pursuit of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemistry and therapeutic potential of this versatile molecular framework.

Introduction: The Significance of the Indole-4-carboxylate Core

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active compounds.[1] The strategic placement of a carboxylate group at the C4-position of the indole nucleus provides a unique combination of structural rigidity and synthetic versatility. This functional handle allows for a wide array of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.[3] Substituted indole-4-carboxylates have garnered significant attention in medicinal chemistry due to their role as key intermediates in the synthesis of compounds targeting a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[3][4]

Historical Perspective: The Dawn of Indole-4-carboxylate Synthesis

While the Fischer indole synthesis, discovered in 1883, provided a general route to indoles, the specific synthesis of indole-4-carboxylic acid and its derivatives appears later in the chemical literature.[5][6][7] Early synthetic efforts were often multi-step and lacked the efficiency of modern methods. A significant breakthrough in the accessible synthesis of this scaffold was the Leimgruber-Batcho indole synthesis , developed in the 1970s.[8][9][10] This method, which starts from readily available o-nitrotoluenes, provided a high-yielding and versatile route to a variety of substituted indoles, including those with the crucial C4-carboxylate functionality.[8]

The Leimgruber-Batcho Indole Synthesis: A Game-Changer

The Leimgruber-Batcho synthesis revolutionized the preparation of substituted indoles. The key steps involve the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[9] This method proved to be particularly advantageous for the synthesis of indoles with substitution on the benzene ring, a feature that was often challenging to achieve with high regioselectivity using other methods.[8]

Experimental Protocol: Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate

Step 1: Enamine Formation

-

To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of a secondary amine (e.g., pyrrolidine).[8]

-

Heat the reaction mixture to facilitate the condensation and formation of the corresponding enamine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often a colored solid.[9]

Step 2: Reductive Cyclization

-

Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a reducing agent. Common choices include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, or chemical reducing agents like iron in acetic acid or sodium dithionite.[8][9]

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

-

After the reduction and cyclization are complete, filter the catalyst (if applicable) and concentrate the filtrate.

-

Purify the resulting methyl indole-4-carboxylate by chromatography or recrystallization.[8]

Causality Behind Experimental Choices:

-

DMF-DMA and Pyrrolidine: DMF-DMA acts as a one-carbon electrophile, while the secondary amine catalyst facilitates the formation of a more reactive iminium species, accelerating the condensation with the weakly acidic methyl group of the nitrotoluene.[10]

-

Choice of Reducing Agent: The selection of the reducing agent is critical and depends on the presence of other functional groups in the molecule. Catalytic hydrogenation is generally clean and efficient, but may not be compatible with reducible functional groups. Chemical reducing agents offer an alternative in such cases.[8]

Caption: Leimgruber-Batcho Indole Synthesis Workflow.

Modern Synthetic Methodologies

The field of indole synthesis has continued to evolve, with the development of powerful transition-metal-catalyzed reactions that offer new levels of efficiency and functional group tolerance. These modern methods have further expanded the toolkit for accessing complex substituted indole-4-carboxylates.

Palladium-Catalyzed Synthesis

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to indole formation is no exception. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, have been adapted for the synthesis of indoles.[11][12][13][14] For the synthesis of indole-4-carboxylates, palladium-catalyzed intramolecular C-H amination or cross-coupling strategies starting from appropriately substituted anilines or haloanilines have been employed.[11][12]

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

-

Combine a suitable N-substituted 2-alkenylaniline precursor with a palladium catalyst (e.g., Pd(OAc)2) and a ligand (e.g., a phosphine ligand) in an appropriate solvent (e.g., toluene, dioxane).

-

Add a base (e.g., K2CO3, Cs2CO3) and an oxidant (if required by the catalytic cycle).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indole-4-carboxylate.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity and selectivity. The ligand stabilizes the palladium center and modulates its reactivity.

-

Base and Oxidant: The base is often required to deprotonate the aniline nitrogen or to neutralize acidic byproducts. An oxidant may be necessary to regenerate the active palladium catalyst in certain catalytic cycles.

Rhodium- and Copper-Catalyzed Approaches

Rhodium and copper catalysts have also emerged as powerful tools for indole synthesis.[15][16][17][18][19][20][21] Rhodium-catalyzed C-H activation and annulation reactions have been developed for the regioselective synthesis of substituted indoles.[15][21] Copper-catalyzed reactions, often proceeding through Ullmann-type couplings, provide a cost-effective alternative to palladium-based methods for the formation of C-N and C-C bonds in indole synthesis.[16][17][18][19][20]

Caption: Modern Transition-Metal-Catalyzed Routes.

Biological Activities and Therapeutic Applications

The substituted indole-4-carboxylate scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of compounds with significant biological activities.[3] The ability to readily modify the core structure has allowed for the development of potent and selective inhibitors of various enzymes and receptors.

Anticancer and Anti-inflammatory Agents

Antiviral and Other Therapeutic Applications

More recently, the indole-4-carboxylate scaffold has been explored for its potential in treating viral infections. Notably, derivatives have been identified as inhibitors of the SARS-CoV-2 3CL protease (3CLpro) , a key enzyme in the life cycle of the virus responsible for the COVID-19 pandemic.[4][6][28] Other therapeutic applications include the development of CCR3 receptor antagonists for the treatment of allergic inflammatory diseases and inhibitors of the Hedgehog signaling pathway , which is implicated in certain types of cancer.[9][29][30][31][32][33][34][35][36][37]

| Target | Therapeutic Area | Example Compound Class | Reported Activity (IC50/EC50) |

| SARS-CoV-2 3CLpro | Antiviral (COVID-19) | 5-chloropyridinyl indole-4-carboxylate derivatives | IC50 = 73 nM - 250 nM[4][28] |

| Histone Deacetylases (HDACs) | Anticancer | Indole-based hydroxamic acids | IC50 values in the nanomolar range[3][22] |

| 15-Lipoxygenase-1 (15-LO-1) | Anti-inflammatory, Anticancer | Novel indole-4-carboxylate chemotypes | Nanomolar potency[10][25] |

| CCR3 Receptor | Allergic Inflammation | 2-(benzothiazolethio)acetamide derivatives | IC50 = 2.3 nM[9] |

| Hedgehog Pathway (Smoothened receptor) | Anticancer | Phthalazine or dimethylpyridazine derivatives | IC50 = 2.33 nM[30] |

Conclusion and Future Outlook

The journey of substituted indole-4-carboxylates from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the enduring importance of indole chemistry. The development of robust and versatile synthetic methods, from the classical Leimgruber-Batcho synthesis to modern transition-metal-catalyzed approaches, has provided researchers with the tools to explore the vast chemical space around this core structure. The diverse range of biological activities exhibited by substituted indole-4-carboxylates underscores their therapeutic potential. As our understanding of disease biology deepens, we can anticipate that this versatile scaffold will continue to be a valuable starting point for the design and development of the next generation of innovative medicines. The ongoing exploration of new catalytic systems and synthetic strategies will undoubtedly lead to even more efficient and sustainable methods for the preparation of these important molecules, further empowering the field of drug discovery.

References

- 1. Design, synthesis, and preliminary bioactivity evaluation of N1 -hydroxyterephthalamide derivatives with indole cap as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole synthesis via rhodium catalyzed oxidative coupling of acetanilides and internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. wjpmr.com [wjpmr.com]

- 9. Discovery of a novel CCR3 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Potent and Selective Inhibitors of Human Reticulocyte 15- Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Copper( ii )-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04592F [pubs.rsc.org]

- 18. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide as a histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Discovery of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. | Semantic Scholar [semanticscholar.org]

- 26. Potent and selective inhibitors of human reticulocyte 12/15-lipoxygenase as anti-stroke therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Potent and Selective Inhibitors of Human Reticulocyte 12/15-Lipoxygenase as Anti-Stroke Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A novel, selective, and orally available antagonist for CC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Frontiers | L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo [frontiersin.org]

- 31. Small molecule antagonists for chemokine CCR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]

- 33. drugs.com [drugs.com]

- 34. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 35. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis | MDPI [mdpi.com]

The 3-Formylindole Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of the Indole Nucleus

The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, including the essential amino acid tryptophan and vital neurotransmitters like serotonin, underscores its fundamental role in biological systems.[1][3] This inherent biocompatibility has rendered the indole nucleus a "privileged structure" in drug discovery, a framework that can be readily adapted to interact with a diverse range of biological targets with high affinity.[2][4] Among the myriad of substituted indoles, the 3-formylindole moiety, also known as indole-3-carboxaldehyde, has emerged as a particularly versatile and potent scaffold for the development of novel therapeutics.[5][6] The introduction of the electrophilic formyl group at the C3 position not only provides a crucial handle for further synthetic modifications but also imparts a unique electronic and steric profile that contributes to its broad spectrum of biological activities.[5][7]

This in-depth technical guide will explore the multifaceted biological significance of the 3-formylindole scaffold. We will delve into its synthesis, diverse pharmacological activities with a focus on anticancer, anti-inflammatory, and antimicrobial properties, and its role as a key modulator of cellular signaling pathways. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the 3-formylindole core, empowering the design and synthesis of next-generation therapeutics.

Synthesis of the 3-Formylindole Scaffold: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction.[8][9][10] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring, such as indole.[9][11] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

This protocol describes a general procedure for the synthesis of 3-formylindole from indole.

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH), 30% aqueous solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The reaction is exothermic, so maintain the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: Dissolve indole in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50°C) for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly add a 30% aqueous solution of NaOH to hydrolyze the intermediate iminium salt. This step is highly exothermic and should be performed with caution. The pH of the mixture should be adjusted to be basic (pH 9-10).

-

Workup and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-formylindole.

Causality Behind Experimental Choices:

-

The dropwise addition of POCl₃ to DMF at low temperatures is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.

-

The use of an anhydrous solvent like DCM is important as the Vilsmeier reagent is sensitive to moisture.

-

The basic hydrolysis step is essential to convert the stable iminium intermediate to the desired aldehyde. Careful pH control is necessary to ensure complete hydrolysis without promoting side reactions.

Experimental Workflow Diagram

Caption: Vilsmeier-Haack synthesis of 3-formylindole.

Biological Significance and Mechanisms of Action

The 3-formylindole scaffold exhibits a remarkable range of biological activities, making it a focal point in the search for new therapeutic agents.

Anticancer Activity

A significant body of research has demonstrated the potent anticancer properties of 3-formylindole derivatives against various cancer cell lines.[3][10][12][13][14] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many 3-formylindole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[15] This is often achieved through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c, a decrease in the expression of the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax.[15] This cascade of events leads to the activation of caspases, the executioners of apoptosis.[15]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2] Cell cycle arrest is a crucial mechanism for controlling tumor growth.

-

Inhibition of Signaling Pathways: 3-formylindole derivatives have been found to modulate critical signaling pathways that are often dysregulated in cancer.[2][16] These include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by 3-formylindole derivatives can lead to decreased cancer cell viability.[16]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its deregulation is common in many cancers, and its inhibition represents a key therapeutic strategy.[2]

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. Inhibition of NF-κB signaling can suppress tumor growth and metastasis.[16][17]

-

Signaling Pathway Diagram: Anticancer Mechanisms

Caption: Anticancer mechanisms of 3-formylindole derivatives.

Table 1: Anticancer Activity of Selected 3-Formylindole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-m-nitrophenylsulfonyl-3-formylindole | HIV-1 | 9.57 | [18] |

| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | 5.02 | [18] |

| 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7) | MGC803 (gastric cancer) | 1.59 | [2] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (breast cancer) | 13.2 | [14] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (breast cancer) | 8.2 | [14] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Formylindole derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[19]

-

Compound Treatment: Prepare serial dilutions of the 3-formylindole derivative in culture medium. After 24 hours of incubation, replace the old medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for an additional 24, 48, or 72 hours.[19]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. 3-Formylindole derivatives have demonstrated significant anti-inflammatory properties.[5][20]

Mechanisms of Anti-inflammatory Action:

-

Inhibition of Inflammatory Mediators: These compounds can reduce the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[20][21] This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][21]

-

Reduction of Pro-inflammatory Cytokines: 3-Formylindole derivatives can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][20]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are also mediated by the modulation of signaling pathways such as the NF-κB pathway, which is a master regulator of the inflammatory response.[20]

Diagram: Anti-inflammatory Mechanism

Caption: Anti-inflammatory mechanism of 3-formylindole derivatives.

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound | Assay | Activity | Reference |

| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | In vitro COX-2 inhibition | IC₅₀ = 0.32 µM | [5] |

| Indole derivative S14 (with 2,4,5-trimethoxyphenyl substitution) | Carrageenan-induced paw edema (in vivo) | 63.69% inhibition after 3h | [22] |

| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-induced NO production in RAW264.7 cells | Significant inhibition | [23] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[21]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

3-Formylindole derivative to be tested

-

Griess reagent

-

96-well microplate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 3-formylindole derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

-

Griess Assay: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds compared to the LPS-only control.

Antimicrobial Activity

3-Formylindole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[24][25][26][27][28][29] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Spectrum of Activity: Derivatives of 3-formylindole have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species like Candida albicans.[24][28][29]

Table 3: Antimicrobial Activity of Selected 3-Formylindole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole-3-aldehyde hydrazone derivatives | S. aureus | 6.25 - 100 | [24] |

| Indole-3-aldehyde hydrazone derivatives | MRSA | 6.25 - 100 | [24] |

| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [28] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[28]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

3-Formylindole derivative to be tested

-

96-well microplate

-

Incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 3-formylindole derivative in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Aryl Hydrocarbon Receptor (AhR) Agonism

3-Formylindole is a known agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, gut homeostasis, and cellular defense mechanisms.[30][31][32]

Significance of AhR Activation: